molecular formula C19H13N3O4S B4624389 (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4624389
M. Wt: 379.4 g/mol
InChI Key: YKRRTGZXVNZKSZ-XWDZFIQBSA-N
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Description

(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a nitrophenyl group, a prop-2-enylidene linkage, and a sulfanylidene-diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 2-nitrobenzaldehyde and 1-phenyl-2-thiohydantoin. The key steps involve:

    Condensation Reaction: The 2-nitrobenzaldehyde reacts with a suitable enamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the diazinane ring.

    Sulfur Incorporation: Introduction of sulfur into the diazinane ring to form the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The nitrophenyl group is particularly interesting for its ability to interact with biological molecules.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the nitrophenyl group suggests possible interactions with cellular pathways involved in inflammation and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The sulfanylidene-diazinane core may interact with enzymes, altering their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-thiohydantoin
  • (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-oxohydantoin

Uniqueness

Compared to similar compounds, (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-17-15(11-6-8-13-7-4-5-12-16(13)22(25)26)18(24)21(19(27)20-17)14-9-2-1-3-10-14/h1-12H,(H,20,23,27)/b8-6+,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRTGZXVNZKSZ-XWDZFIQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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